1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone
CAS No.:
Cat. No.: VC13549840
Molecular Formula: C9H7ClF2O
Molecular Weight: 204.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClF2O |
|---|---|
| Molecular Weight | 204.60 g/mol |
| IUPAC Name | 1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone |
| Standard InChI | InChI=1S/C9H7ClF2O/c1-5-4-6(10)2-3-7(5)8(13)9(11)12/h2-4,9H,1H3 |
| Standard InChI Key | AGOKQMUZOBDUMB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)C(=O)C(F)F |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(=O)C(F)F |
Introduction
1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone is an organic compound characterized by its unique molecular structure and reactivity. It is a derivative of ethanone, featuring a phenyl ring substituted with a chlorine atom at the para position and a methyl group at the ortho position relative to the carbonyl group. This compound also contains a difluoroethanone moiety, which contributes to its chemical behavior.
Synthesis of 1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone
The synthesis of this compound involves precise control over reaction conditions to optimize yield and minimize by-products. General steps include:
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Starting Materials: A precursor containing the phenyl ring with appropriate substitutions (e.g., chloro and methyl groups).
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Reaction Conditions:
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Controlled temperature and pressure.
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Use of fluorinating agents for introducing difluoro groups.
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Analytical Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy.
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Mass Spectrometry (MS).
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Infrared (IR) Spectroscopy.
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These techniques confirm the purity and structural integrity of the synthesized compound.
Reactivity and Mechanisms
As a ketone, 1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone participates in various chemical reactions:
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Nucleophilic Addition: The carbonyl group is reactive toward nucleophiles due to its electrophilic nature.
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Halogen Influence: The chlorine and fluorine atoms modulate the electron density on the phenyl ring and carbonyl carbon, affecting reaction kinetics.
Kinetic Studies:
Kinetic data reveal insights into activation energies and reaction rates, which are crucial for understanding its behavior in diverse environments.
Applications
This compound has several scientific and industrial applications:
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Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
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Research: Studied for its reactivity and potential applications in materials science or pharmaceuticals.
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